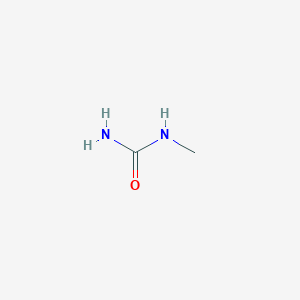

Méthylurée

Vue d'ensemble

Description

La méthylurée, également connue sous le nom de N-méthylurée, est un membre de la classe des urées qui est l'urée substituée par un groupe méthyle à l'un des atomes d'azote. Elle a la formule moléculaire CH₃NHCONH₂ et est un solide incolore soluble dans l'eau. La this compound est utilisée dans diverses réactions chimiques et a des applications dans différents domaines, notamment la chimie, la biologie et l'industrie .

Applications De Recherche Scientifique

La méthylurée a plusieurs applications en recherche scientifique :

Biologie : Elle est utilisée dans des études impliquant l'inhibition enzymatique et la modification des protéines.

Médecine : Les dérivés de la this compound sont explorés pour leurs propriétés thérapeutiques potentielles.

Industrie : La this compound est utilisée dans la production de polymères, de résines et d'autres produits chimiques industriels.

5. Mécanisme d'action

La this compound exerce ses effets en donnant un groupe méthyle à des substrats spécifiques, ce qui conduit à la formation de nouveaux composés aux propriétés chimiques modifiées. Ce processus de méthylation influence la structure et la réactivité des molécules cibles . Les cibles moléculaires et les voies impliquées dans ces réactions sont principalement liées à la modification des protéines et des acides nucléiques.

Mécanisme D'action

Target of Action

Methylurea’s primary target is specific substrates to which it donates a methyl group . This action leads to the formation of new compounds with altered chemical properties . The role of methylurea in these reactions is to facilitate the introduction of methyl groups into target molecules, thereby influencing their structure and reactivity .

Mode of Action

Methylurea interacts with its targets by donating a methyl group . This donation results in the formation of new compounds with altered chemical properties . The introduction of methyl groups into target molecules changes their structure and reactivity, which can lead to various biochemical reactions .

Biochemical Pathways

Methylurea is involved in the urea cycle, a key step in the biogeochemical cycle of nitrogen on Earth . The enzyme urease, which is present in many organisms, catalyzes the hydrolysis of urea to produce ammonia and carbamate . Methylurea, being a derivative of urea, may participate in similar biochemical pathways.

Pharmacokinetics

Similar compounds like hydroxyurea have been studied for their pharmacokinetic properties . Hydroxyurea is rapidly absorbed, distributed, and cleared from the body

Result of Action

The result of methylurea’s action is the formation of new compounds with altered chemical properties . By donating a methyl group to specific substrates, methylurea influences the structure and reactivity of these molecules . This can lead to various downstream effects depending on the nature of the target molecules and the biochemical pathways they are involved in.

Action Environment

The action, efficacy, and stability of methylurea can be influenced by various environmental factors. For instance, the presence of specific substrates and the pH of the environment can affect the ability of methylurea to donate a methyl group . .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Methylurea are not well-studied. It is known that Methylurea can interact with various enzymes and proteins. For instance, it has been used in the development of a RP-HPLC method for the determination of residual impurity N-Methylurea in Methohexital drug substance .

Temporal Effects in Laboratory Settings

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La méthylurée peut être synthétisée selon plusieurs méthodes :

Réaction du chlorhydrate de méthylamine et du cyanate de potassium : Cette méthode implique la réaction du chlorhydrate de méthylamine avec le cyanate de potassium pour produire de la this compound.

Réaction du chlorhydrate de méthylamine et de l'urée : Dans cette méthode, le chlorhydrate de méthylamine réagit avec l'urée sous reflux pour produire de la this compound.

Réaction de l'acétamide, du brome et de l'alcali : Cette méthode implique la réaction de l'acétamide avec du brome et un alcali pour produire de la this compound.

Méthodes de production industrielle : À l'échelle industrielle, la this compound est produite en faisant passer de la monométhylamine dans une fusion d'urée. Le produit obtenu est ensuite purifié par cristallisation à partir d'éthanol et d'eau, puis séché sous vide à température ambiante .

Analyse Des Réactions Chimiques

Types de réactions : La méthylurée subit diverses réactions chimiques, notamment :

Addition nucléophile : La this compound peut participer à des réactions d'addition nucléophile, comme la réaction avec la méthylamine pour former de la N-méthylurée.

Réactions de substitution : La this compound peut subir des réactions de substitution avec des acyloïnes aromatiques et aliphatiques pour former des 4-imidazolin-2-ones.

Réactions d'oxydation et de réduction : La this compound peut être impliquée dans des réactions d'oxydation et de réduction, bien que des exemples spécifiques soient moins souvent documentés.

Réactifs et conditions courants :

Addition nucléophile : Des réactifs comme la méthylamine et des catalyseurs comme le phénol ou l'acide p-toluènesulfonique peuvent être utilisés.

Réactions de substitution : Des réactifs comme les acyloïnes aromatiques et aliphatiques sont utilisés en conditions acides.

Principaux produits :

Addition nucléophile : La N-méthylurée est formée.

Réactions de substitution : Des 4-imidazolin-2-ones sont produites.

Comparaison Avec Des Composés Similaires

La méthylurée est similaire à d'autres dérivés de l'urée, tels que :

1,3-dithis compound : Ce composé possède deux groupes méthyle liés aux atomes d'azote de l'urée.

1-méthylurée : Similaire à la this compound mais avec des schémas de substitution différents.

N,N'-dithis compound : Contient deux groupes méthyle liés aux atomes d'azote de l'urée.

Unicité : La this compound est unique en raison de son schéma de substitution spécifique, ce qui lui permet de participer à des réactions chimiques distinctes et de former des complexes de coordination uniques .

Propriétés

IUPAC Name |

methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEGHDBEHXKFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

608090-15-9 | |

| Record name | Methylurea homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608090-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5060510 | |

| Record name | Methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Methylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.09 [mmHg] | |

| Record name | Methylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-50-5 | |

| Record name | Methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ89YBW3P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

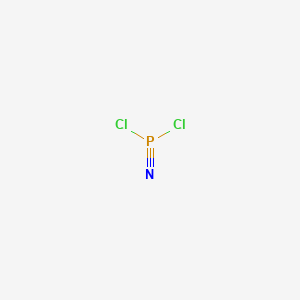

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methylurea?

A: Methylurea has the molecular formula CH6N2O and a molecular weight of 74.08 g/mol. []

Q2: What is the typical structure of methylurea in the solid state?

A: X-ray crystallography reveals that methylurea exists in a planar structure in the solid state. The methyl group does not significantly alter the contribution of resonance structures compared to urea. []

Q3: How does methylurea interact with montmorillonite clay?

A: Infrared spectroscopy studies indicate that methylurea interacts with montmorillonite clay primarily through its carbonyl group, coordinating with exchangeable cations present in the clay. The amino groups seem less involved in the binding process. This interaction is similar to how urea binds to montmorillonite, although the methyl group in methylurea slightly limits the interaction. []

Q4: Does methylurea form complexes with aromatic compounds like benzoic and salicylic acid?

A: Studies on the solubility of benzoic and salicylic acid in aqueous methylurea solutions suggest that the enhanced solubility is not due to complexation. The process is nearly athermal, and thermodynamic parameters indicate that methylurea disrupts the water structure around the aromatic molecules, increasing entropy and driving solubilization. []

Q5: How does the presence of methyl groups in methylurea impact its interaction with proteins compared to urea?

A: Methylurea exhibits a higher affinity for aromatic side chains in proteins compared to urea. This preference for aromatic interactions increases with the number of methyl groups present in the urea derivative. []

Q6: Does methylurea affect the hydration of aromatic side chains in proteins?

A: While both urea and tetramethylurea (TMU) do not show preferential accumulation around polar side chains, TMU significantly decreases the number of hydrogen bond donors surrounding them. This suggests that TMU, and to some extent, methylurea, can disrupt hydrophobic interactions within proteins. []

Q7: What is the role of methylurea in the synthesis of N-substituted ureas?

A: Methylurea can be used as a starting material to synthesize N-substituted-N'-methylureas. This reaction occurs with amines and N-nitroso-N,N'-dimethylurea, yielding the desired product. []

Q8: How does the presence of methylurea affect the conductivity of microemulsions?

A: The addition of methylurea to ternary systems of sodium bis(2-ethylhexyl)sulfosuccinate + 2,2,4-trimethylpentane + water has been found to influence the temperature dependence of conductivity. This effect is also observed with other urea and thiourea derivatives, highlighting the role of these compounds in modifying the properties of microemulsions. []

Q9: Are there any notable differences in the volumetric properties of methylurea in H2O and D2O compared to urea?

A: Unlike urea, which displays a positive apparent molar volume (VΦ) that increases with concentration and shows an inverse isotope effect, methylurea exhibits negative VΦ values in both H2O and D2O. These values go through a minimum and demonstrate a positive solvent isotope effect. []

Q10: Can methylurea be used as a component in deep eutectic solvents (DES) for metal recovery?

A: Yes, a nonionic DES composed of N-methylurea and acetamide has been successfully used for the extraction of cobalt from spent lithium-ion batteries. This ni-DES exhibits high extraction efficiency (>97%) and operates under relatively mild conditions. []

Q11: Does methylurea participate in the reaction mechanism during cobalt extraction with N-methylurea-acetamide DES?

A: Research suggests that N-methylurea acts as both a solvent component and a reagent in the cobalt extraction process. This dual role contributes to the high efficiency of the extraction process. []

Q12: How do the NH proton exchange rates of methylurea compare to urea and other substituted ureas in various solutions?

A: Nitrogen-15 NMR studies reveal that the base-catalyzed NH proton exchange of the NH2 group in methylurea is 1.5 times faster than its -NH- group. In contrast, the acid-catalyzed exchange is 7.5 times faster for the -NH- group. Compared to urea, methylurea shows faster exchange rates in basic solutions but slower rates in acidic solutions. []

Q13: Can methylurea form nitrosamines under specific conditions?

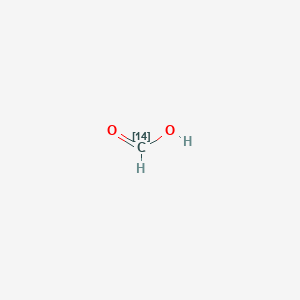

A: Research has shown that when N[14C]-methylurea and sodium nitrite are administered to rats, a radioactive peak corresponding to 7-methylguanine is observed in the DNA of stomach, liver, and small intestine. This finding indicates the in vivo formation of the potent carcinogen N-methyl-N-nitrosourea in the stomach from the nitrosation of methylurea. []

Q14: Can dietary factors influence the formation of N-nitrosomethylurea (NMU) from methylurea and sodium nitrite?

A: Studies in rats revealed that the concentration of NMU formed in the stomach varied depending on the diet composition. High-protein diets resulted in lower NMU formation compared to low-protein diets, likely due to buffering effects and competition for nitrite by proteins. []

Q15: Does the route of administration of sodium nitrite influence NMU formation from methylurea?

A: Administering sodium nitrite in the diet led to higher NMU formation compared to the same concentration in drinking water, except at very low concentrations, where the opposite was observed. []

Q16: Can the formation of NMU from methylurea and sodium nitrite be inhibited?

A: Yes, adding sodium ascorbate to the diet significantly inhibited NMU formation, highlighting its potential as an inhibitory agent. []

Q17: Does Kaentawan tuber influence the formation of N-nitrosomethylurea?

A: Interestingly, Kaentawan tuber, especially its inulin component, exhibited a strong inhibitory effect (>94%) on the formation of nitrosomethylurea from sodium nitrite and methylurea. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)